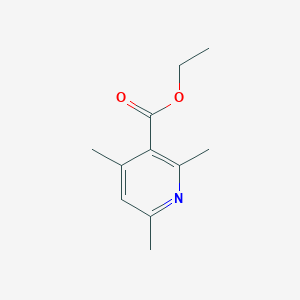![molecular formula C14H28N2O2 B185968 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide CAS No. 5441-76-9](/img/structure/B185968.png)
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide, also known as etomidate, is a medication that is commonly used as an anesthetic agent in medical procedures. Etomidate is a type of imidazole-based anesthetic that works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity.
Mécanisme D'action
Etomidate works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity. This leads to a state of unconsciousness and loss of sensation. Etomidate has a rapid onset of action and a short duration of effect, making it an ideal anesthetic agent for short medical procedures.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects on the body. It decreases the activity of the sympathetic nervous system, which results in a decrease in heart rate and blood pressure. Etomidate also decreases the activity of the respiratory system, which can result in respiratory depression. In addition, 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide can cause nausea, vomiting, and pain at the injection site.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which makes it ideal for short medical procedures and research studies. Etomidate is also relatively safe and has a low risk of causing adverse effects. However, one of the limitations of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide is that it can cause respiratory depression, which can be dangerous in some cases.
Orientations Futures
There are several future directions for research on 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide. One area of research is the development of new anesthetic agents that have fewer side effects and are more effective than this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and the nervous system. Finally, there is a need for more research on the use of this compound in specific patient populations, such as elderly patients and patients with underlying medical conditions.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide involves several steps, including the reaction of ethyl acetoacetate with diethylamine, followed by the reaction of the resulting product with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting product with a mixture of sodium hydroxide and 2-ethylbutyryl chloride, which results in the formation of this compound.
Applications De Recherche Scientifique
Etomidate has been extensively studied in scientific research, particularly in the field of anesthesia. It has been used in various medical procedures, including surgery, electroconvulsive therapy, and endotracheal intubation. Etomidate is also used in research studies to investigate the effects of anesthetics on the brain and the nervous system.
Propriétés
Numéro CAS |
5441-76-9 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H28N2O2/c1-5-11(6-2)13(17)15-9-10-16-14(18)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
YABMFQPTRFLMRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NCCNC(=O)C(CC)CC |
SMILES canonique |
CCC(CC)C(=O)NCCNC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)










